molecular formula C10H15NO4 B14005273 1-(Acetylcarbamoyl)cyclopentyl acetate CAS No. 5434-93-5

1-(Acetylcarbamoyl)cyclopentyl acetate

Cat. No.: B14005273
CAS No.: 5434-93-5
M. Wt: 213.23 g/mol
InChI Key: RYGXHUMGUVCLRV-UHFFFAOYSA-N
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Description

1-(Acetylcarbamoyl)cyclopentyl acetate is an organic compound that features a cyclopentane ring substituted with an acetylcarbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The initial step involves an addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include a temperature range of 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .

Industrial Production Methods

Industrial production of 1-(Acetylcarbamoyl)cyclopentyl acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant ratios.

Chemical Reactions Analysis

Types of Reactions

1-(Acetylcarbamoyl)cyclopentyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetylcarbamoyl group to other functional groups.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamine derivatives.

Scientific Research Applications

1-(Acetylcarbamoyl)cyclopentyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals, perfumes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Acetylcarbamoyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The acetylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: A simpler ester without the acetylcarbamoyl group.

    Cyclopentanone: An oxidized derivative of cyclopentane.

    Cyclopentylamine: A reduced derivative of cyclopentane.

Uniqueness

1-(Acetylcarbamoyl)cyclopentyl acetate is unique due to the presence of both an acetylcarbamoyl group and an acetate group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

5434-93-5

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

[1-(acetylcarbamoyl)cyclopentyl] acetate

InChI

InChI=1S/C10H15NO4/c1-7(12)11-9(14)10(15-8(2)13)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,14)

InChI Key

RYGXHUMGUVCLRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1(CCCC1)OC(=O)C

Origin of Product

United States

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